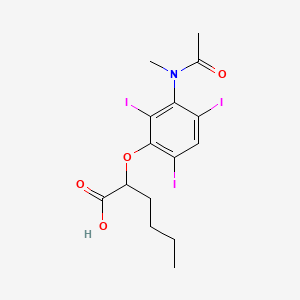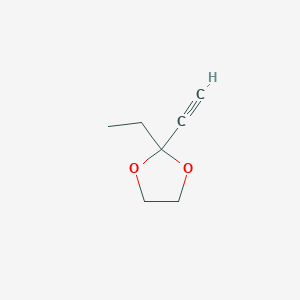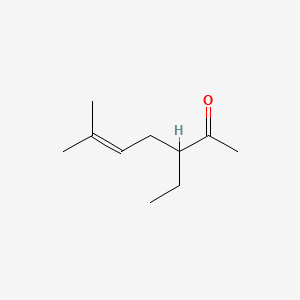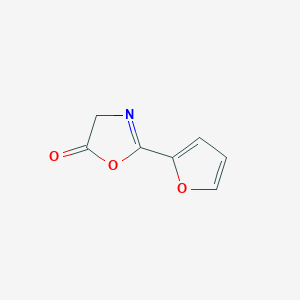
2-(Furan-2-yl)-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5(4H)-Oxazolone,2-(2-furanyl)-(9CI) is a heterocyclic organic compound that features both oxazolone and furan rings in its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5(4H)-Oxazolone,2-(2-furanyl)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of furfural with amino acids or their derivatives, followed by cyclization to form the oxazolone ring. The reaction conditions often include the use of catalysts and specific temperature and pH conditions to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of biocatalysts. These methods aim to reduce costs and improve the sustainability of the production process.
化学反応の分析
Types of Reactions
5(4H)-Oxazolone,2-(2-furanyl)-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different products.
Substitution: The furan and oxazolone rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups into the molecule.
科学的研究の応用
5(4H)-Oxazolone,2-(2-furanyl)-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.
作用機序
The mechanism of action of 5(4H)-Oxazolone,2-(2-furanyl)-(9CI) involves its interaction with various molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biological pathways and processes. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2(5H)-Furanone: Another furan-based compound with similar reactivity but different applications.
5-Hydroxy-2(5H)-furanone: Shares some chemical properties but has distinct biological activities.
2,5-Furandicarboxylic Acid: Used in polymer production, highlighting the versatility of furan derivatives.
Uniqueness
5(4H)-Oxazolone,2-(2-furanyl)-(9CI) is unique due to its combination of oxazolone and furan rings, which confer distinct chemical reactivity and potential applications. This dual functionality makes it a valuable compound in various fields, from organic synthesis to materials science.
特性
CAS番号 |
76877-10-6 |
|---|---|
分子式 |
C7H5NO3 |
分子量 |
151.12 g/mol |
IUPAC名 |
2-(furan-2-yl)-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C7H5NO3/c9-6-4-8-7(11-6)5-2-1-3-10-5/h1-3H,4H2 |
InChIキー |
ZYWYRKJDPBZIDI-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)OC(=N1)C2=CC=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



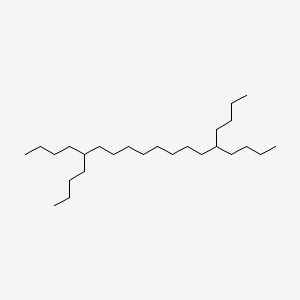
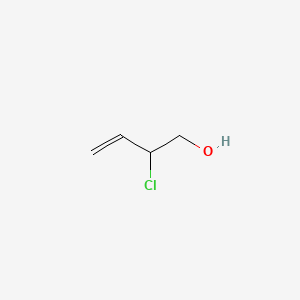
![2-[(3-Bromobenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13796497.png)

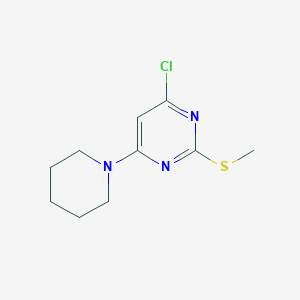
![1,2,5,8-Tetrakis[2-(diethylamino)ethoxy]anthracene-9,10-dione;tetrahydrochloride](/img/structure/B13796511.png)
![2,5-Dimethoxy-4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]benzenediazonium chloride monohydrochloride](/img/structure/B13796514.png)
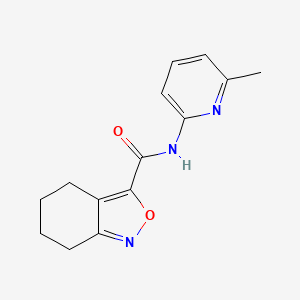
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N,N-bis(isopropyl)-](/img/structure/B13796525.png)
